molecular formula C21H22N2O3 B4394471 N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide

Cat. No.: B4394471
M. Wt: 350.4 g/mol
InChI Key: YSXOEXQHJZYDBH-UHFFFAOYSA-N
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Description

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide: is an organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions such as Friedel-Crafts alkylation and hydroxylation.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the quinoline derivative with benzylamine and 2-methoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides and carboxylic acids.

    Reduction: Products may include dihydroquinoline derivatives.

    Substitution: Products may include various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into these derivatives could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its quinoline core structure is similar to that of known antimalarial drugs, suggesting potential for similar applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable quinoline core and functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]nicotinamide
  • Methyl 2-((7-benzyl-8-hydroxy-2-quinolinyl)amino)benzoate
  • N-benzylmethylamine

Uniqueness

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide is unique due to its specific combination of functional groups and the quinoline core

Properties

IUPAC Name

N-benzyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-8-9-17-11-18(21(25)22-19(17)10-15)13-23(20(24)14-26-2)12-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXOEXQHJZYDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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